molecular formula C13H26F2OSi B12602752 1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol CAS No. 649717-95-3

1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol

Cat. No.: B12602752
CAS No.: 649717-95-3
M. Wt: 264.43 g/mol
InChI Key: PNNVCWRJDBENAN-UHFFFAOYSA-N
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Description

1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol is an organic compound characterized by the presence of difluoromethyl, methyl, and triethylsilyl groups attached to a hexenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is the hydrosilylation of an appropriate alkyne, followed by difluoromethylation and subsequent functional group transformations. The reaction conditions often involve the use of catalysts such as platinum or palladium complexes to facilitate the hydrosilylation step .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis would likely employ continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond can be reduced to yield saturated derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products

The major products formed from these reactions include difluoromethylated ketones, saturated alcohols, and substituted derivatives with various functional groups.

Scientific Research Applications

1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The triethylsilyl group can act as a protecting group, facilitating selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research and industrial applications.

Properties

CAS No.

649717-95-3

Molecular Formula

C13H26F2OSi

Molecular Weight

264.43 g/mol

IUPAC Name

1,1-difluoro-5-methyl-2-triethylsilylhex-4-en-2-ol

InChI

InChI=1S/C13H26F2OSi/c1-6-17(7-2,8-3)13(16,12(14)15)10-9-11(4)5/h9,12,16H,6-8,10H2,1-5H3

InChI Key

PNNVCWRJDBENAN-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(CC=C(C)C)(C(F)F)O

Origin of Product

United States

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